
5-Bromo-4,6-dimethylpyridin-2(1H)-one
Overview
Description
5-Bromo-4,6-dimethylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . This compound is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-4,6-dimethylpyridin-2(1H)-one involves the use of silver carbonate in dichloromethane under an inert atmosphere . The reaction mixture is stirred overnight at room temperature. The solids are then collected by filtration and the filtrate is concentrated under vacuum .Molecular Structure Analysis
The molecular structure of 5-Bromo-4,6-dimethylpyridin-2(1H)-one consists of a pyridine ring which is a six-membered aromatic heterocycle with one nitrogen atom. The ring is substituted at the 5-position with a bromine atom and at the 4 and 6 positions with methyl groups. The 2-position of the ring carries a carbonyl group .Physical And Chemical Properties Analysis
5-Bromo-4,6-dimethylpyridin-2(1H)-one is a compound with a molecular weight of 202.05 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis and Structure Studies
- 5-Bromo-4,6-dimethylpyridin-2(1H)-one has been involved in the synthesis of various derivatives and structures. For instance, it has been used in the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, offering a new route to Meldrum’s Acid Derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).
Extraction and Separation Processes
- It is used in the efficient extraction and selective separation of UO22+ and Th4+ in pyridinium-based ionic liquids. This process is significant for handling high-level waste solutions from research reactors and fast breeder reactors (Pandey et al., 2020).
Molecular and Crystallographic Analysis
- Its derivatives have been the subject of molecular and crystallographic studies, such as in the case of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which provides insights into intermolecular interactions and molecular structures (Barakat et al., 2017).
Spectroscopic and Density Functional Theory Studies
- Spectroscopic characterization and density functional theory studies have been carried out on related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, contributing to the understanding of their molecular properties (Vural & Kara, 2017).
Catalytic and Biochemical Applications
- It has also found application in the synthesis of ruthenium(III) complexes and their subsequent use in biochemical studies, such as minimal cytotoxic activity testing and DNA binding affinity research (Omondi et al., 2018).
Safety and Hazards
The compound is classified as dangerous with hazard statements indicating that it is harmful if swallowed (H302) and causes serious eye damage (H318) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash thoroughly after handling (P264), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-bromo-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-6(10)9-5(2)7(4)8/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWLNPIBWWXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethylpyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)
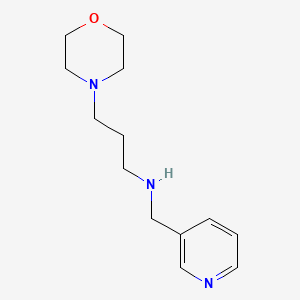
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)
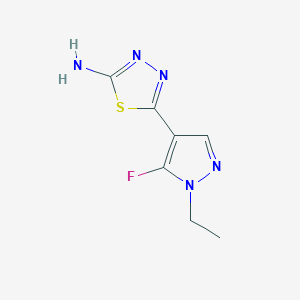
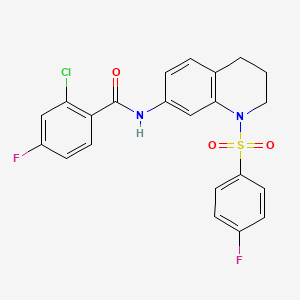
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)
![(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride](/img/structure/B2656060.png)
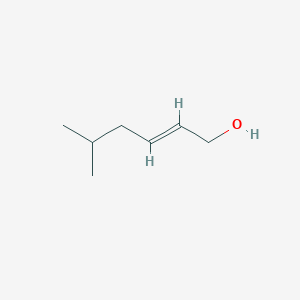
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)
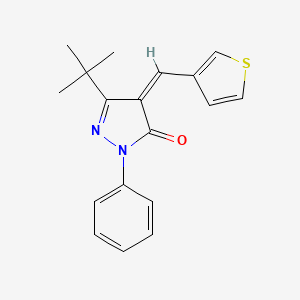
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)
![9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2656068.png)